molecular formula C28H39N5O8 B011573 L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt) CAS No. 100929-53-1

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)

Cat. No. B011573
M. Wt: 573.6 g/mol
InChI Key: XZZYKCKUDLGXJA-NJUGUJQKSA-N
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Description

Phenylalanine and tyrosine are amino acids integral to the synthesis of proteins and various biochemical processes within organisms. Their modifications and derivatives, including complex compounds like the one , play critical roles in medicinal chemistry, enzyme catalysis, and industrial applications. These derivatives are synthesized through various chemical and enzymatic reactions, showcasing diverse chemical and physical properties.

Synthesis Analysis

The synthesis of complex amino acid derivatives often involves enzymatic reactions or chemical synthesis methods. For example, the biotransformation of L-tyrosine methyl ester to the methyl ester of para-hydroxycinnamic acid using Rhodotorula glutinis yeast demonstrates the potential of enzymatic synthesis for producing complex compounds (Macdonald et al., 2016). Another approach is the asymmetric synthesis of labeled phenylalanine and tyrosine from carbon monoxide, highlighting chemical synthesis methods (Takatori et al., 1998).

Molecular Structure Analysis

The molecular structure of amino acid derivatives is crucial for their function and reactivity. X-ray crystallography and NMR spectroscopy are common techniques for elucidating structures. For instance, the crystal structure of D,L-(2-hydroxyphenyl)-alanine revealed by X-ray methods provides insights into the bond lengths, angles, and conformational details of similar compounds (Mostad et al., 1975).

Chemical Reactions and Properties

Complex amino acid derivatives undergo a variety of chemical reactions, including hydroxylation, deamination, and esterification. The hydroxylation of phenylalanine to tyrosine, mediated by enzymes like phenylalanine hydroxylase, is a fundamental reaction illustrating the chemical transformations these compounds can undergo (Andersen, Flatmark, & Hough, 2002).

Scientific Research Applications

Crystallization-Induced Asymmetric Transformation

L-Tyrosine and L-Dopa, essential for amine neurotransmitter synthesis, are derived from phenylalanine, an aromatic amino acid (AAA). Crystallization-induced asymmetric transformation (CIAT) uses racemic phenyl alanine methyl ester derivatives for selective crystallization and racemization of reaction products, facilitating the synthesis of L-Tyrosine and L-Dopa with high yield and optical purity (Rahmani-Nezhad, Dianat, & Hadjiakhoondi, 2019).

Bioproduction of p-Hydroxycinnamic Acid

The deamination of L-phenylalanine leads to trans-cinnamic acid, a precursor for p-hydroxycinnamic acid (pHCA), a compound with potential industrial applications. Using engineered bacteria, pHCA can be produced from glucose through a phenylalanine ammonia-lyase/tyrosine ammonia-lyase enzyme pathway (Vannelli, Qi, Sweigard, Gatenby, & Sariaslani, 2007).

Synthesis of Frakefamide

Frakefamide, an analgesic tetrapeptide incorporating L-tyrosyl and L-phenylalaninamide components, is synthesized from amino acid monomers. The process involves mixed anhydride coupling reactions and has been successfully scaled up in a pilot plant, showcasing its potential for large-scale pharmaceutical production (Franzén, Bessidskaia, Abedi, Nilsson, Nilsson, & Olsson, 2002).

Metabolism and Hydroxylation Studies

Studies on phenylalanine hydroxylase (PheH) and tyrosine hydroxylase (TyrOH) are crucial for understanding the metabolism of L-phenylalanine and L-tyrosine. These enzymes are key in the biosynthesis of neurotransmitters and are linked to various metabolic and neurological disorders (Zhang, Ames, & Walsh, 2011).

Biotransformation Studies

L-tyrosine and its derivatives are explored for biotransformation into valuable compounds like para-hydroxycinnamic acid methyl ester, with potential antibacterial activity. These studies open avenues for both clinical and industrial applications of these compounds (Macdonald, Arivalagan, Barre, MacInnis, & D'Cunha, 2016).

properties

IUPAC Name

acetic acid;(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O6.C2H4O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;1-2(3)4/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);1H3,(H,3,4)/t17-,21+,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZYKCKUDLGXJA-NJUGUJQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905851
Record name Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)

CAS RN

100929-53-1
Record name Enkephalin, Ala(2)-MePhe(4)-Gly(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100929531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 2
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 3
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 4
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 5
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Reactant of Route 6
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)

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